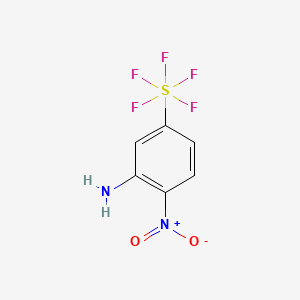

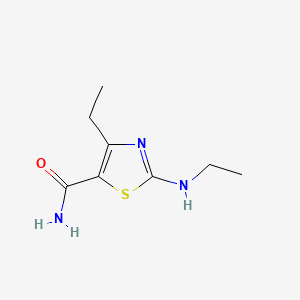

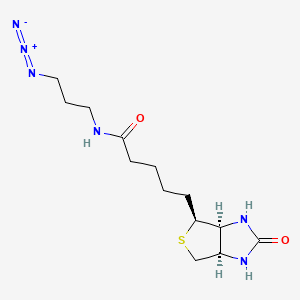

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” is a member of the class of aromatic amides . It is obtained by the formal condensation of the carboxy group of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of compounds similar to “4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” involves various chemical reactions . For instance, the synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide complex involved reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can help determine the formation of ion-associate or ion-pair complex .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide” can be determined using various physicochemical methods . These methods can help analyze the ground state electronic characteristics of the compound .科学的研究の応用

Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, which can be derived from compounds structurally related to 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide, have shown potential as molluscicides, which are substances used to control snails and slugs (El-bayouki & Basyouni, 1988).

Synthesis of Novel Compounds : The compound has been used in the synthesis of new thiazole derivatives, which have diverse chemical activities and potential applications in drug development (Tang Li-jua, 2015).

Antimicrobial and Other Biological Activities : Thiazole derivatives have been synthesized with potential antimicrobial, antilipase, and antiurease activities, indicating their use in the development of new therapeutics (Başoğlu et al., 2013).

Inhibitory Activity in Oncology : Thiazole-4-carboxamide adenine dinucleotide, derived from related compounds, has shown inhibitory activity in oncology, particularly in leukemia models (Gebeyehu et al., 1983).

One-Pot Synthesis Applications : The compound has been used in one-pot synthesis methods for functionalized thiazole derivatives, important in streamlining chemical synthesis processes (Yavari et al., 2009).

Regioselective Synthesis : It has been employed in the regioselective synthesis of thiazoles, useful in creating compounds with specific structural arrangements for targeted biological activities (Singh et al., 2022).

Synthesis of Anticancer Agents : Various derivatives of thiazole-5-carboxamide, which can be synthesized from similar compounds, have shown promising results as potential anticancer agents in cell line studies (Mhaske et al., 2011).

特性

IUPAC Name |

4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-5-6(7(9)12)13-8(11-5)10-4-2/h3-4H2,1-2H3,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKRKPPLNQPNRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NCC)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10797090 |

Source

|

| Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

CAS RN |

600707-15-1 |

Source

|

| Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

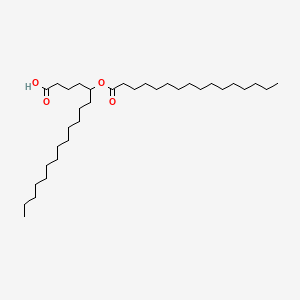

![Ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate](/img/structure/B570229.png)

![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

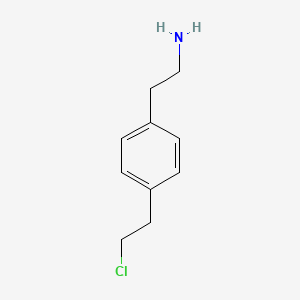

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)

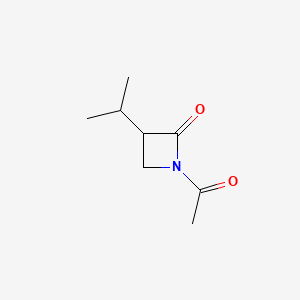

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)